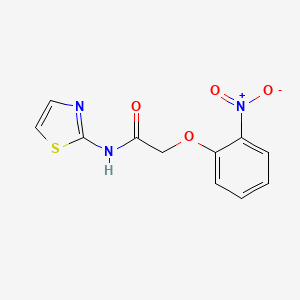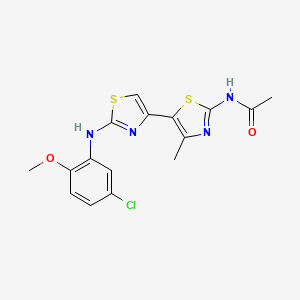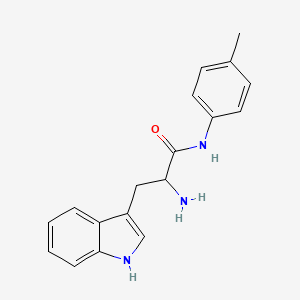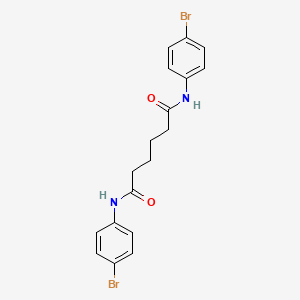![molecular formula C14H13BrN2O2S B10811077 5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone CAS No. 16781-68-3](/img/structure/B10811077.png)
5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolone ring, a bromophenyl group, and a morpholinyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone typically involves the condensation of 4-bromobenzaldehyde with 2-(4-morpholinyl)-4-thiazolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated crystallization systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles like amines or thiols; reactions are performed in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Dibromobenzophenone
- 5-(4-Bromophenyl)-2-furaldehyde
- 5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolone ring, in particular, provides a versatile scaffold for further modifications and applications .
Propiedades
Número CAS |
16781-68-3 |
|---|---|
Fórmula molecular |
C14H13BrN2O2S |
Peso molecular |
353.24 g/mol |
Nombre IUPAC |
5-[(4-bromophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H13BrN2O2S/c15-11-3-1-10(2-4-11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2 |
Clave InChI |
PIWWUCVAJOIFNR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)Br)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitriile,2-[1-(3-chlorophenyl)pyrrolidin-2-ylidenamino]-](/img/structure/B10810999.png)

![3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10811007.png)
![1-(4-Ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one](/img/structure/B10811016.png)
![1-(4-Fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B10811027.png)
![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10811041.png)
![6-methoxy-3-[(4-methoxyphenyl)carbonyl]-4H-chromen-4-one](/img/structure/B10811049.png)


![(3-fluorophenyl)[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10811073.png)



![5-(4-Bromophenyl)-2-(pyrrolidin-1-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10811094.png)
